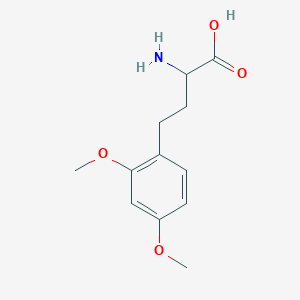
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a butanoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(4-methoxyphenyl)butanoyl chloride typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)butanoic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions . The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Sodium Cyanide (NaCN): Used for introducing the cyano group.
Lithium Aluminum Hydride (LiAlH4): Used for reducing the cyano group to an amine.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-Cyano-4-(4-methoxyphenyl)butanoic acid: Formed by hydrolysis.
Scientific Research Applications
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-4-(4-methoxyphenyl)butanoyl chloride depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the reactive chloride group, which can be attacked by nucleophiles. The cyano group can participate in various transformations, including reduction and nucleophilic addition .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Lacks the cyano group and chloride functionality.
3-Oxo-4-(4-methoxyphenyl)butanoyl chloride: Contains a keto group instead of a cyano group.
4-(4-Methoxyphenyl)butyl chloride: Lacks the cyano group and has a different substitution pattern.
Uniqueness
3-Cyano-4-(4-methoxyphenyl)butanoyl chloride is unique due to the presence of both a cyano group and a reactive chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
885955-11-3 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-cyano-4-(4-methoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C12H12ClNO2/c1-16-11-4-2-9(3-5-11)6-10(8-14)7-12(13)15/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZRERLXYWBQIYRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)

![5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14162123.png)



![(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B14162144.png)
![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)





